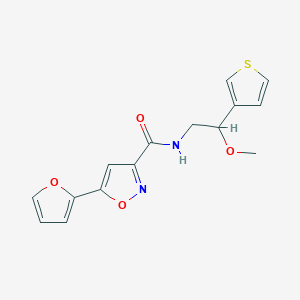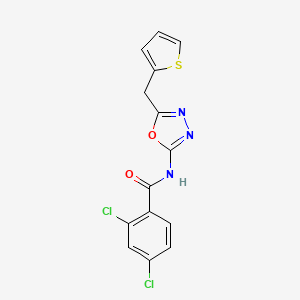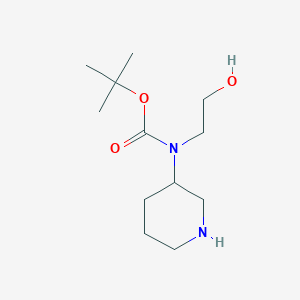
tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate, also known as TBHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Applications in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are highlighted for their role in the stereoselective synthesis of amines and their derivatives. These compounds are crucial for asymmetric synthesis, providing access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are foundational structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Biodegradation and Environmental Fate
The review on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate, summarizes the knowledge on aerobic and anaerobic degradation pathways. It discusses the microbial degradation potential in soil and groundwater, highlighting the role of specific enzymes and microbial pathways (Thornton et al., 2020).
Synthetic Routes and Pharmaceutical Applications
A review of the synthetic routes for vandetanib, an anti-cancer drug, identifies tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis, demonstrating the compound's relevance in developing industrial-scale synthetic routes for pharmaceuticals (Mi, 2015).
Environmental and Health Implications of Similar Compounds
Research on synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives, explores their widespread use and potential health implications. These studies emphasize the environmental occurrence, human exposure, and toxicity concerns associated with these compounds, providing a context for understanding the broader implications of chemically similar entities (Liu & Mabury, 2020).
特性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-piperidin-3-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(7-8-15)10-5-4-6-13-9-10/h10,13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBFJQLZMXRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060026-70-0 |
Source


|
| Record name | tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
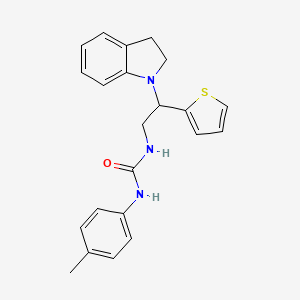

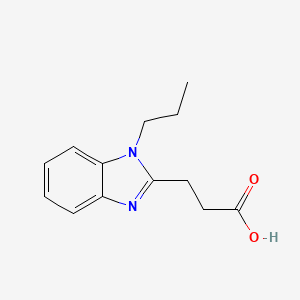
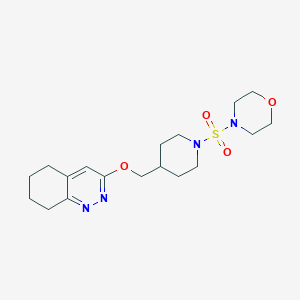

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)

